molecular formula C17H31N5O8S3 B14197405 L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine CAS No. 918412-73-4

L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine

Cat. No.: B14197405
CAS No.: 918412-73-4
M. Wt: 529.7 g/mol
InChI Key: RFKWZQUOEWSHRF-GYKLTJCLSA-N
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Description

L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and two threonine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-cysteine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can form disulfide bonds, leading to the formation of cystine.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The hydroxyl groups in threonine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups in threonine residues.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of alkylated threonine residues.

Scientific Research Applications

L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine involves its ability to form disulfide bonds, which can influence protein structure and function. The cysteine residues can interact with other thiol-containing molecules, leading to the formation of stable disulfide-linked complexes. This property is crucial in protein folding and stabilization, as well as in the design of peptide-based therapeutics.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A single amino acid with a thiol group, involved in protein synthesis and metabolism.

    L-Threonine: An essential amino acid with a hydroxyl group, important for protein synthesis.

    L-Cysteinyl-L-cysteine: A dipeptide with two cysteine residues, known for its ability to form disulfide bonds.

    L-Threonyl-L-threonine: A dipeptide with two threonine residues, involved in protein synthesis.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is unique due to its combination of cysteine and threonine residues, which allows it to participate in both disulfide bond formation and nucleophilic substitution reactions. This dual functionality makes it a valuable compound for studying protein structure and designing bioactive peptides.

Properties

CAS No.

918412-73-4

Molecular Formula

C17H31N5O8S3

Molecular Weight

529.7 g/mol

IUPAC Name

(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H31N5O8S3/c1-6(23)11(15(27)20-10(5-33)17(29)30)22-16(28)12(7(2)24)21-14(26)9(4-32)19-13(25)8(18)3-31/h6-12,23-24,31-33H,3-5,18H2,1-2H3,(H,19,25)(H,20,27)(H,21,26)(H,22,28)(H,29,30)/t6-,7-,8+,9+,10+,11+,12+/m1/s1

InChI Key

RFKWZQUOEWSHRF-GYKLTJCLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N)O

Origin of Product

United States

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